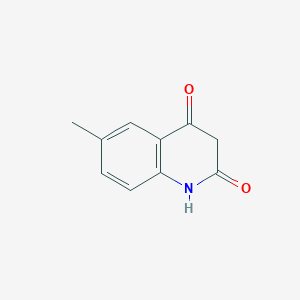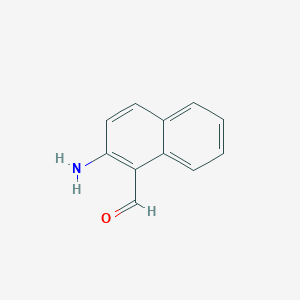
2-Amino-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-naphthaldehyde is an organic compound with the molecular formula C11H9NO. It is a derivative of naphthalene, featuring an amino group at the second position and an aldehyde group at the first position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Amino-1-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the reduction of 2-nitro-1-naphthaldehyde using reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of 2-nitro-1-naphthaldehyde. This process is typically carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-nitro-1-naphthaldehyde using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2-amino-1-naphthylmethanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 2-Nitro-1-naphthaldehyde.
Reduction: 2-Amino-1-naphthylmethanol.
Substitution: Derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
2-Amino-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is employed in the development of fluorescent probes for detecting metal ions and other analytes.
Industry: this compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Amino-1-naphthaldehyde involves its ability to form Schiff bases with various substrates. This reaction typically occurs through the condensation of the aldehyde group with primary amines, resulting in the formation of imines. These imines can further react with other nucleophiles, leading to the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
2-Hydroxy-1-naphthaldehyde: Similar in structure but with a hydroxyl group instead of an amino group.
2-Nitro-1-naphthaldehyde: Contains a nitro group instead of an amino group.
1-Naphthaldehyde: Lacks the amino group, having only the aldehyde functional group.
Uniqueness: 2-Amino-1-naphthaldehyde is unique due to the presence of both an amino group and an aldehyde group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its ability to form Schiff bases and its reactivity towards various nucleophiles and electrophiles further enhance its utility in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-aminonaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBFBFRAJWOOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

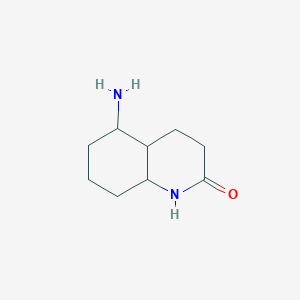
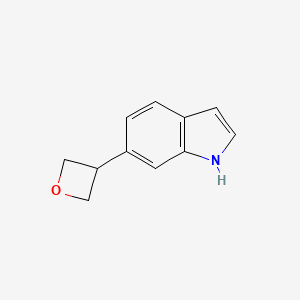
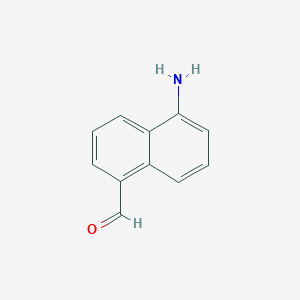
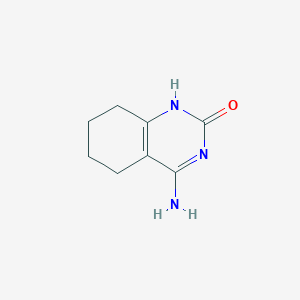

![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)
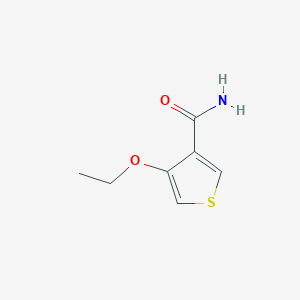
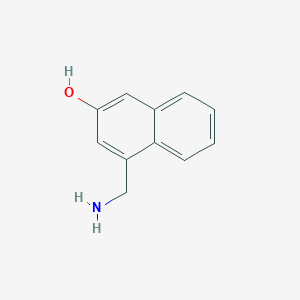
![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
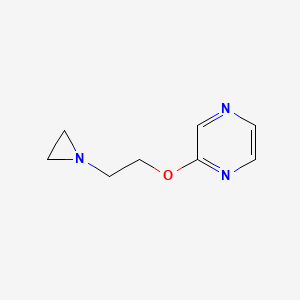

![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)
